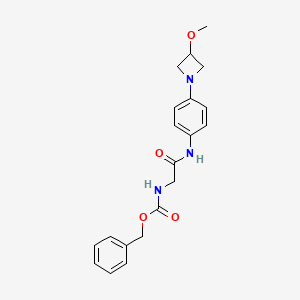

Benzyl (2-((4-(3-methoxyazetidin-1-yl)phenyl)amino)-2-oxoethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, followed by the introduction of the carbamate group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring and the carbamate group. These groups could potentially participate in various interactions, such as hydrogen bonding or dipole-dipole interactions, which could influence the compound’s behavior in biological systems .Chemical Reactions Analysis

The azetidine ring is relatively stable but can be opened under certain conditions. The carbamate group can participate in various reactions, such as hydrolysis or reactions with amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the azetidine ring and the carbamate group. For example, these groups could influence the compound’s solubility, stability, and reactivity .科学的研究の応用

Antimitotic Agents and Biological Activity

Research on chiral isomers of related compounds has shown that specific derivatives can exhibit significant biological activity, including antimitotic effects. These studies suggest the potential utility of such compounds in developing treatments targeting cell division processes, particularly in cancer therapies. The difference in activity between various isomers highlights the importance of stereochemistry in medicinal chemistry (C. Temple & G. Rener, 1992).

Cyclization-Activated Prodrugs

Cyclization-activated prodrugs based on similar chemical frameworks have been synthesized and evaluated, demonstrating potential as drug delivery systems. These studies provide insights into the mechanisms of prodrug activation and the release of parent drugs, relevant for designing new therapeutics with improved bioavailability and targeted delivery (A. Vigroux, M. Bergon, & C. Zedde, 1995).

Enzyme Inhibition

Compounds with structural similarities have been investigated for their inhibitory effects on human leukocyte elastase, an enzyme implicated in various inflammatory and degenerative diseases. These studies underscore the compound's potential utility in developing therapeutics targeting specific enzymes, with applications in treating conditions like chronic obstructive pulmonary disease (P. Finke et al., 1995).

GABA-A Receptor Ligands

Research into compounds acting as ligands for the γ-aminobutyric acid-A (GABA-A) receptor indicates the possibility of developing new anxiolytic or sedative drugs. By manipulating the chemical structure, it's feasible to achieve selectivity for specific receptor subtypes, potentially leading to medications with fewer side effects (R. Carling et al., 2004).

Chemicoenzymatic Synthesis

Studies have explored the chemicoenzymatic synthesis of monobactam analogs, demonstrating the compound's role as a key intermediate. This research is significant for the development of antibiotics, highlighting the compound's relevance in addressing gram-negative bacterial infections and its stability against β-lactamases (Yamashita Haruo et al., 1988).

将来の方向性

特性

IUPAC Name |

benzyl N-[2-[4-(3-methoxyazetidin-1-yl)anilino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-26-18-12-23(13-18)17-9-7-16(8-10-17)22-19(24)11-21-20(25)27-14-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFZVGCSCXTZKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=CC=C(C=C2)NC(=O)CNC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B2982106.png)

![N-(3,4-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2982107.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2982110.png)

![1-(2-methoxyphenyl)-5-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2982111.png)

![1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2982112.png)

![9-(Bromomethyl)spiro[3.5]nonane](/img/structure/B2982117.png)

![2-(benzo[d]isoxazol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2982128.png)

![1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine](/img/structure/B2982129.png)